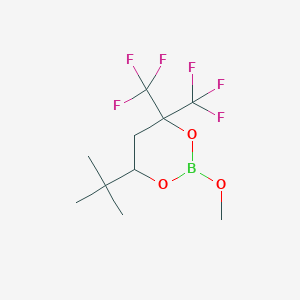
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C({10})H({11})NO It is a derivative of tetrahydroquinoline, featuring an aldehyde functional group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by formylation. For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by catalytic hydrogenation, can yield 1,2,3,4-tetrahydroquinoline. Subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group at the 6-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, followed by controlled formylation. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or modulating signal transduction pathways.
類似化合物との比較
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives:
1,2,3,4-Tetrahydroquinoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde:
Quinoline-6-carbaldehyde: Lacks the tetrahydro structure, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo, making it valuable for targeted synthetic applications.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 |
InChIキー |
SCEYZPPOTANMMP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)C=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
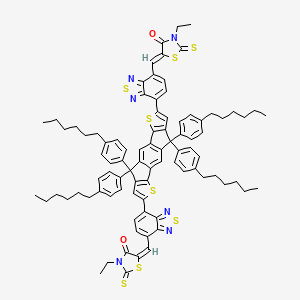
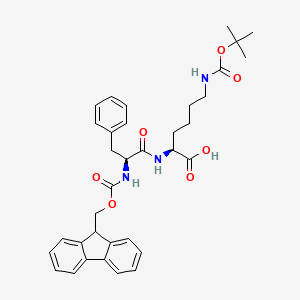
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
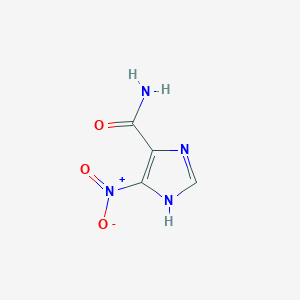
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
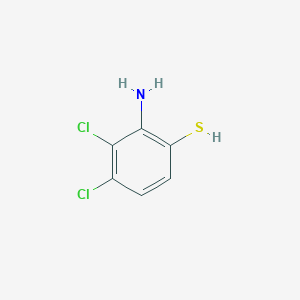



![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

